molecular formula C9H14N4 B8778019 4-(Piperazin-1-ylmethyl)pyrimidine

4-(Piperazin-1-ylmethyl)pyrimidine

Cat. No.: B8778019
M. Wt: 178.23 g/mol
InChI Key: VCUYLZDKBIURNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a piperazine moiety via a methyl linker. Pyrimidines are six-membered aromatic rings with two nitrogen atoms, widely utilized in medicinal chemistry due to their ability to mimic endogenous nucleobases. The piperazine group, a bicyclic amine with two nitrogen atoms, enhances solubility and provides hydrogen-bonding sites, making this compound a versatile scaffold for drug discovery. Its structural simplicity allows for diverse modifications, enabling targeting of enzymes, receptors, or kinases involved in diseases such as cancer, inflammation, and neurological disorders .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)pyrimidine

InChI

InChI=1S/C9H14N4/c1-2-11-8-12-9(1)7-13-5-3-10-4-6-13/h1-2,8,10H,3-7H2

InChI Key

VCUYLZDKBIURNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Core Heterocycle Variations

Compound Name Core Heterocycle Substituent Position Piperazine Modifications Key References
4-(Piperazin-1-ylmethyl)pyrimidine Pyrimidine 4-position Unsubstituted piperazine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 6-position Piperidine (single N) at 6-position; amine at 2-position
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone 7-position 4-Methylpiperazine
2-Chloro-4-morpholin-4-yl-6-[4-(thiophene-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[2,3-d]pyrimidine Thieno-pyrimidine 6-position Thiophene-sulfonyl-piperazine
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-imidazo[4,5-b]pyridine Imidazo-pyridine 7-position 4-Chlorobenzyl-piperazine

Key Findings :

  • Positional Effects: Substitution at the 4-position of pyrimidine (target compound) contrasts with analogs at 6- or 7-positions.
  • Core Heterocycle: Fused systems (e.g., thieno-pyrimidine in or imidazo-pyridine in ) introduce planar rigidity, which may enhance affinity for kinases or GPCRs compared to simple pyrimidine cores.

Piperazine Substituent Modifications

Modification Type Example Compound Impact on Properties References
Unsubstituted Piperazine This compound High solubility, basicity
Alkyl Substituents 7-(4-Methylpiperazin-1-yl) derivatives Increased metabolic stability
Sulfonyl Groups 4-(Thiophene-2-sulfonyl)-piperazine derivatives Enhanced electronic interactions
Benzyl Substituents 4-(4-Chlorobenzyl)-piperazine Improved lipophilicity, target selectivity
Hydroxyethyl Linkers 7-[4-(2-Hydroxyethyl)piperazin-1-yl] derivatives Solubility and CNS penetration

Key Findings :

  • Sulfonyl Modifications : Thiophene-sulfonyl groups in introduce electronegative regions, favoring interactions with polar enzyme pockets.
  • Benzyl Groups : Chlorobenzyl-piperazine in increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility.

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